BRD4 Inhibitor-23
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Overview
Description
BRD4 Inhibitor-23 is a small molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown significant potential in cancer therapy, particularly in targeting cancers such as acute myeloid leukemia, multiple myeloma, and various solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRD4 Inhibitor-23 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a benzo[d]isoxazol scaffold, followed by functionalization at specific positions to enhance binding affinity to BRD4 . The reaction conditions often include the use of organic solvents like dichloromethane, and reagents such as pyridine and sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: BRD4 Inhibitor-23 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Pyridine, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various functionalized derivatives of the benzo[d]isoxazol scaffold, which are evaluated for their inhibitory activity against BRD4 .
Scientific Research Applications
BRD4 Inhibitor-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and epigenetics.
Biology: Investigated for its effects on cell proliferation, apoptosis, and DNA damage response.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors
Mechanism of Action
BRD4 Inhibitor-23 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histone tails. This disruption leads to the inhibition of gene transcription and the downregulation of oncogenes such as c-MYC. Additionally, this compound has been shown to induce DNA damage, inhibit cell migration, and arrest the cell cycle at the G1 phase .
Comparison with Similar Compounds
(+)-JQ1: A well-known BRD4 inhibitor with high binding affinity and specificity.
OTX-015: Another potent BRD4 inhibitor currently in clinical trials.
NHWD-870: A novel BRD4 inhibitor with enhanced potency and oral bioavailability
Uniqueness of BRD4 Inhibitor-23: this compound stands out due to its unique chemical structure and high binding affinity to BRD4. It has demonstrated significant anti-proliferative activity against various cancer cell lines and has shown potential in combination therapies to enhance therapeutic efficacy .
Properties
Molecular Formula |
C22H19F2N3O4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-3-methyl-5H-pyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-8-18(27-11-13(2)20-17(27)6-7-25-21(20)28)22(26-10-14)31-19-5-4-15(23)9-16(19)24/h4-11H,3,12H2,1-2H3,(H,25,28) |
InChI Key |
XJYPAGQKIHIXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)N3C=C(C4=C3C=CNC4=O)C |
Origin of Product |
United States |
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